molecular formula C14H22BNO3S B2762310 Dimethyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino})-lambda6-sulfanone CAS No. 1644499-93-3

Dimethyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino})-lambda6-sulfanone

Cat. No.: B2762310
CAS No.: 1644499-93-3
M. Wt: 295.2
InChI Key: PPCSEQIXCANFRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a type of organic synthesis material . It appears as a white to purple-brown crystalline powder .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C14H22BNO3S/c1-13(2)14(3,4)19-15(18-13)11-7-9-12(10-8-11)16-20(5,6)17/h7-10H,5H2,1-4,6H3,(H,16,17) . This indicates that the compound has a complex structure with multiple functional groups.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 295.21 . It is a powder at room temperature . The melting point is between 120-122 degrees Celsius .

Scientific Research Applications

Fluorescent Molecular Probes

Compounds featuring dimethylamino groups and sulfonyl groups have been developed as fluorescent solvatochromic dyes. These dyes exhibit strong solvent-dependent fluorescence due to an intramolecular charge transfer, making them useful for developing ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Synthesis and Structural Analysis

Research on sulfonediimine compounds, including their synthesis and crystal structure analysis, has provided insights into their potential applications in materials science. For instance, the structural analysis of S,S-Diphenyl-N-tosyl sulfone diimine reveals a slightly distorted tetrahedron structure around the sulfur atom, indicating its potential utility in developing novel materials and catalysts (Sheikh et al., 2019).

Antimicrobial Activity

Some compounds carrying the sulfonyl moiety have shown significant antimicrobial activity. For example, novel derivatives synthesized from certain starting materials demonstrated interesting antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting their potential use in developing new antimicrobial agents (Ghorab et al., 2017).

Percutaneous Penetration Enhancement

Iminosulfuranes, related to dimethyl sulfoxide (DMSO), have been explored for their potential as transdermal penetration enhancers. This research is particularly relevant for improving drug delivery systems and enhancing the efficacy of topical medications (Kim et al., 1999).

Synthesis of Fluorinated Compounds

Research into the synthesis of fluorinated compounds, such as the development of a fluorinated Johnson reagent for transfer-trifluoromethylation to carbon nucleophiles, highlights the versatility of compounds with sulfonyl and related functionalities in organic synthesis and material science (Noritake et al., 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for this compound are not mentioned in the available resources, similar compounds have been used to optimize the electrode-electrolyte interface in 4.5 V lithium metal batteries . This suggests potential applications in the field of energy storage.

Properties

IUPAC Name

dimethyl-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO3S/c1-13(2)14(3,4)19-15(18-13)11-7-9-12(10-8-11)16-20(5,6)17/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCSEQIXCANFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N=S(=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.